molecular formula C20H16O5 B3309966 2,5-Bis-benzoyloxymethyl-furane CAS No. 94465-43-7

2,5-Bis-benzoyloxymethyl-furane

Cat. No.: B3309966
CAS No.: 94465-43-7
M. Wt: 336.3 g/mol
InChI Key: ZJXNMOONTZSEFF-UHFFFAOYSA-N
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Description

2,5-Bis-benzoyloxymethyl-furane is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom This compound is particularly notable for its two benzoyloxymethyl groups attached to the 2 and 5 positions of the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis-benzoyloxymethyl-furane typically involves the benzoylation of 2,5-bis(hydroxymethyl)furan. This process can be achieved through the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2,5-Bis-benzoyloxymethyl-furane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 2,5-Bis(benzoyloxymethyl)furan-3,4-dicarboxylic acid.

    Reduction: 2,5-Bis(hydroxymethyl)furan.

    Substitution: Various substituted furans depending on the nucleophile used.

Mechanism of Action

The mechanism by which 2,5-Bis-benzoyloxymethyl-furane exerts its effects involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual benzoyloxymethyl groups, which enhance its reactivity and potential for functionalization. This makes it particularly valuable in the synthesis of complex organic molecules and high-performance materials.

Properties

IUPAC Name

[5-(benzoyloxymethyl)furan-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O5/c21-19(15-7-3-1-4-8-15)23-13-17-11-12-18(25-17)14-24-20(22)16-9-5-2-6-10-16/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXNMOONTZSEFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2=CC=C(O2)COC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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